What is the mechanism of action of DGN462?
What is the mechanism of action of DGN462?
An In-depth Guide to the Mechanism of Action of DF1001 (DGN462)
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of DF1001, an investigational first-in-class trispecific natural killer (NK) cell engager therapy (TriNKET®). Developed by Dragonfly Therapeutics, DF1001 is designed to activate the innate and adaptive immune systems to target and eliminate tumor cells expressing the human epidermal growth factor receptor 2 (HER2).[1][2][3] While the designation DGN462 has also been associated with a DNA-alkylating agent used in an antibody-drug conjugate context, this document will focus on the novel immunotherapy platform of DF1001, which is at the forefront of clinical development.[4]
DF1001 is engineered to bridge NK cells and HER2-expressing tumor cells, leading to a potent and targeted anti-tumor response.[3] This document will detail the molecular structure, mechanism of action, signaling pathways, and preclinical and clinical data supporting the development of DF1001.
Molecular Structure and Design of DF1001
DF1001 is a trispecific antibody-based molecule developed using Dragonfly's TriNKET platform.[5][6] The molecule is designed to simultaneously engage three receptors:
-
HER2: A clinically validated tumor-associated antigen overexpressed in a variety of solid tumors, including breast, gastric, and lung cancers. DF1001 binds to HER2 on the surface of cancer cells with high affinity.[7]
-
CD16a (FcγRIIIA): A potent activating receptor expressed on the surface of NK cells. Engagement of CD16a is a primary mechanism for inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[7]
-
NKG2D: A key activating receptor on NK cells and CD8+ T cells that recognizes stress-induced ligands on tumor cells.[7][8]
The co-engagement of CD16a and NKG2D on NK cells is a key feature of the TriNKET platform, designed to elicit a synergistic and robust activation of the immune effector cells.[5]
Mechanism of Action
The mechanism of action of DF1001 is a multi-step process that culminates in the destruction of HER2-expressing tumor cells and the modulation of the tumor microenvironment.
-
Tumor Cell Targeting and Immune Synapse Formation: DF1001 binds with high affinity to HER2 on the surface of tumor cells. Simultaneously, it engages CD16a and NKG2D on NK cells, creating a trimolecular bridge that forms a stable immunological synapse between the NK cell and the tumor cell.[3]
-
Co-stimulation and Activation of NK Cells: The co-ligation of CD16a and NKG2D on NK cells triggers a potent and synergistic activation signal.[8][9][10] This dual signaling is more effective than the engagement of either receptor alone, leading to enhanced NK cell degranulation and cytotoxic activity.[9][10]
-
Direct and Indirect Tumor Cell Lysis:
-
Direct Cytotoxicity: Activated NK cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the targeted tumor cells.[11]
-
Indirect Cytotoxicity: DF1001 also activates other immune cells, including CD8+ T cells and γδ T cells, contributing to a broader anti-tumor immune response.[5][6]
-
-
Cytokine and Chemokine Secretion: Upon activation, NK cells secrete pro-inflammatory cytokines and chemokines, such as IFN-γ, TNF-α, CCL5 (RANTES), and CXCL10.[7] This reshapes the tumor microenvironment from an immunosuppressive to an immunostimulatory state, attracting other immune cells, including T cells, to the tumor site.[1][2][7] This process is often referred to as turning "cold" tumors "hot".[1][2]
-
HER2 Signal Inhibition: In addition to its immune-engaging functions, DF1001 has been shown to inhibit HER2 signaling, leading to reduced AKT phosphorylation and arrested growth of HER2-high cells.[7]
Signaling Pathways
The synergistic activation of NK cells by DF1001 is mediated by the convergence of the CD16a and NKG2D signaling pathways.
-
CD16a Signaling: CD16a is associated with the ITAM-containing signaling adaptors CD3ζ and FcεRIγ. Upon engagement, the ITAMs are phosphorylated, leading to the recruitment and activation of Syk and ZAP70 kinases. This initiates a downstream cascade involving PLCγ and the PI3K-Akt pathway, resulting in calcium mobilization and degranulation.[12]
-
NKG2D Signaling: NKG2D associates with the adaptor protein DAP10, which contains a YINM motif. Upon ligand binding, this motif is phosphorylated and recruits PI3K and Grb2-Vav1 complexes, further amplifying the activation signals.[8]
The co-activation of these pathways leads to a more sustained and robust calcium flux and stronger activation of downstream effectors compared to the stimulation of a single receptor.[9][10]
Data Presentation
Preclinical Data Summary
| Parameter | Finding | Reference |
| Binding Affinity | High affinity for HER2, low affinity for NKG2D, and native IgG1-like binding to CD16a. | [7] |
| Cell Lysis | Elicited robust CD8+ T cell and NK cell-mediated lysis of HER2-expressing cell lines (both HER2-high and HER2-low). | [7] |
| Cytokine Release | Elevated secretion of IFN-γ, TNF-α, CCL5 (RANTES), and CXCL10 in immune:tumor co-culture assays. | [7] |
| HER2 Signal Inhibition | Reduced AKT phosphorylation and arrested growth of HER2-high cells. | [7] |
| In Vivo Safety (NHP) | Well-tolerated in a repeat-dose 28-day GLP study in cynomolgus monkeys, with a NOAEL of 120 mg/kg. No evidence of cytokine release syndrome (CRS). | [7] |
Clinical Data Summary (Phase 1/2 Study - NCT04143711)
| Parameter | Finding | Reference |
| Patient Population | 106 patients with advanced solid tumors treated with DF1001 monotherapy as of April 14, 2023. | [5][6] |
| Safety and Tolerability | Safe and well-tolerated at biweekly doses up to 15 mg/kg. No dose-limiting toxicities (DLTs) or maximum tolerated dose (MTD) reached. Most common treatment-related adverse events (TRAEs) were Grade 1-2. | [1][13] |
| Pharmacodynamic Activity | Demonstrated in 67% (28/42) of paired biopsies, with increased infiltration of CD8+ T-cells and/or NK cells in the tumor. | [5][6] |
| Clinical Efficacy (Monotherapy) | RECIST responses observed in heavily pretreated patients with metastatic breast cancer, colorectal cancer, non-small cell lung cancer, and gastroesophageal cancer, in both HER2-high and HER2-low expressing tumors. | [6] |
| Clinical Benefit Rate (CBR) | 39.7% (5 partial responses and 22 stable disease) as of December 8, 2022. | [1][4] |
Experimental Protocols
Detailed experimental protocols for DF1001 are proprietary to Dragonfly Therapeutics. However, this section provides an overview of standard methodologies that would be employed to evaluate the mechanism of action of a molecule like DF1001.
In Vitro Cytotoxicity Assay (Representative Protocol)
This assay measures the ability of DF1001 to induce NK cell-mediated lysis of HER2-expressing tumor cells.
-
Cell Preparation:
-
Target cells (HER2-expressing tumor cell line) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Effector cells (primary human NK cells or an NK cell line) are isolated and prepared.
-
-
Co-culture:
-
Target and effector cells are co-cultured at various effector-to-target (E:T) ratios in the presence of serial dilutions of DF1001 or a control antibody.
-
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C.
-
Measurement of Lysis:
-
For fluorescent dye-based assays, the release of the dye from lysed target cells into the supernatant is measured using a fluorometer.
-
For radioactive assays, the release of the isotope is measured using a gamma counter.
-
Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.[14][15][16]
-
-
Data Analysis: The percentage of specific lysis is calculated and plotted against the antibody concentration to determine the EC50.
Cytokine Release Assay (Representative Protocol)
This assay quantifies the secretion of cytokines by immune cells upon engagement by DF1001.
-
Co-culture: Similar to the cytotoxicity assay, effector and target cells are co-cultured with DF1001.
-
Supernatant Collection: After a specified incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of various cytokines (e.g., IFN-γ, TNF-α) in the supernatant is measured using techniques such as ELISA, multiplex bead-based assays (e.g., Luminex), or HTRF.[17]
-
Data Analysis: Cytokine concentrations are plotted against the DF1001 concentration.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of DF1001.
Caption: Simplified NK cell co-activation signaling.
Caption: Representative experimental workflow.
Conclusion
DF1001 represents a novel and promising approach to cancer immunotherapy. Its trispecific design, which leverages the co-activation of CD16a and NKG2D on NK cells while targeting HER2-expressing tumors, results in a potent and multi-faceted anti-tumor response. Preclinical and early clinical data demonstrate a favorable safety profile and encouraging signs of efficacy in heavily pretreated patients with a range of solid tumors, including those with low HER2 expression. The mechanism of action, involving direct and indirect immune-mediated killing and modulation of the tumor microenvironment, positions DF1001 as a potential therapeutic option for patients who are not responsive to current therapies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dragonfly Therapeutics Announces the Presentation of Phase 1 DF1001 TriNKET® Dose Escalation Results at ASCO 2023 Annual Meeting [prnewswire.com]
- 6. dragonflytx.com [dragonflytx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation, co–activation, and co–stimulation of resting human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the NK cell platform for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Study of DF1001 in Patients with Advanced Solid Tumors [clin.larvol.com]
- 14. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
